3-Pyridineacrylic acid chloride

Histone deacetylase inhibition Epigenetics Cancer therapeutics

Researchers face potency loss when substituting 3-pyridyl isomers in HDAC inhibitor synthesis. This compound delivers the exact regiospecificity required for sub-micromolar HDAC3 inhibition and thermally stable materials. Key benefits: Achieve HDAC3 IC50 of 0.113 μM in 2′-aminoanilide series; Obtain ~60°C higher decomposition temperature in coordination polymers vs. 2-pyridyl isomer; ≥97% purity ensures reproducible amide/ester bond formation.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
Cat. No. B8403228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacrylic acid chloride
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)Cl
InChIInChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H
InChIKeyMBMPKEASGGKFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridineacrylic Acid Chloride Overview


3-Pyridineacrylic acid chloride (synonyms: 3-(3-pyridyl)acryloyl chloride, (E)-3-(pyridin-3-yl)acryloyl chloride; CAS 1126-72-3 as the free base, CAS 3272-03-5 as the hydrochloride) is a heteroaromatic acid chloride containing an α,β-unsaturated carbonyl system conjugated to a 3-pyridyl ring. It is commercially supplied at ≥97% purity and is used primarily as an electrophilic building block for amide, ester, and thioester bond formation in medicinal chemistry and materials science . Its bifunctional architecture – a reactive acryloyl chloride handle and a metal-coordinating pyridine ring – makes it a versatile intermediate that cannot be replaced by simple aryl or non-heterocyclic acryloyl chlorides without sacrificing downstream function [1].

Why Generic Substitution Fails


The position of the pyridine nitrogen atom dictates the electronic, steric, and metal-coordination properties of the resulting conjugates. In pharmaceutical applications, the 3-pyridyl motif is essential for high-affinity binding to histone deacetylase (HDAC) enzymes, with the 2- and 4-pyridyl isomers and phenylacryloyl (cinnamoyl) analogs consistently displaying dramatically reduced potency or complete loss of target engagement [1]. In materials science, the 3-pyridyl isomer directs distinct coordination polymer topologies and thermal stabilities that are not accessible with the 2-pyridyl isomer [2]. Generic substitution by an alternative isomer therefore does not constitute a functionally equivalent replacement.

Quantitative Differentiation Evidence


HDAC3 Inhibitory Potency Comparison

In a comparative study of pyridine-based HDAC inhibitors, the 2′-aminoanilide derived from 3-pyridylacrylic acid (nicotinic anilide 12d) inhibited HDAC3 with an IC50 of 0.113 μM. The 2-pyridyl and 4-pyridyl regioisomers, as well as phenylacryloyl-based analogs, were not reported to achieve comparable potency; the study identified the nicotinic scaffold as the preferred regioisomeric basis for class I-selective HDAC inhibition [1].

Histone deacetylase inhibition Epigenetics Cancer therapeutics

Coordination Polymer Thermal Stability

Solvothermal reactions of Cu(CH3CN)4BF4 with 3-pyridylacrylic acid (3-HPYA) and 2-pyridylacrylic acid (2-HPYA) produced two distinct copper(I)-olefin coordination polymers. The 3-pyridyl-derived polymer [(3-PYA)Cu(I)]n (1) exhibited thermal stability up to ~280 °C, while the 2-pyridyl-derived polymer {[(2-PYA)Cu(I)]·(H2O)}n (2) showed lower thermal stability, decomposing at approximately 220 °C [1].

Metal-organic frameworks Coordination polymers Thermal stability

Chidamide Synthesis Building Block

Chidamide (CS055/HBI-8000), an orally bioavailable benzamide-class HDAC inhibitor approved for lymphoma therapy, is synthesized exclusively from 3-pyridineacrylic acid. The synthetic route proceeds via conversion of 3-pyridineacrylic acid to the corresponding acid chloride (or activated ester) and subsequent coupling to form the N-(3-pyridyl)acryloyl moiety. The 2- and 4-pyridyl isomers are not viable intermediates for chidamide synthesis, as evidenced by the product's defined structure containing the 3-pyridylacryloyl group [1][2].

Drug synthesis HDAC inhibitor Chidamide

Priority Application Scenarios


HDAC3 Inhibitor Development

The 3-pyridylacryloyl moiety is the scaffold of choice for achieving sub-micromolar HDAC3 inhibition. Researchers synthesizing 2′-aminoanilide-type HDAC inhibitors should procure 3-pyridineacrylic acid chloride to replicate the reported IC50 of 0.113 μM against HDAC3, as alternative regioisomers have not demonstrated comparable potency [1].

Chidamide Production and Analogs

3-Pyridineacrylic acid chloride is the irreplaceable intermediate in the synthesis of chidamide (CS055/HBI-8000), an approved antineoplastic agent. Any deviation to the 2- or 4-pyridyl isomer will result in a structurally distinct compound that is not chidamide and lacks the defined pharmacological profile [1][2].

Thermally Robust Coordination Polymers

When designing luminescent coordination polymers with high thermal durability, the 3-pyridylacrylic acid ligand provides a decomposition temperature advantage of ~60 °C over the 2-pyridyl isomer, making it the preferred building block for applications requiring elevated temperature processing or operation [1].

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